molecular formula C12H15NO4 B1624302 ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 68281-50-5

ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B1624302
CAS No.: 68281-50-5
M. Wt: 237.25 g/mol
InChI Key: MSUMZAJAXGNAJK-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound that belongs to the benzoxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl 2-bromoacetate in the presence of a base, such as potassium carbonate, to form the benzoxazine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazine derivatives .

Scientific Research Applications

Ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to trigger specific signaling pathways .

Comparison with Similar Compounds

Ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be compared with other benzoxazine derivatives, such as:

These compounds share some chemical properties but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-16-12(14)11-7-13-9-6-8(15-2)4-5-10(9)17-11/h4-6,11,13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUMZAJAXGNAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445767
Record name AG-G-61722
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68281-50-5
Record name AG-G-61722
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 5
ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 6
ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

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